(E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dec-2-enyl]-6-methoxyphenyl]-3-phenylprop-2-en-1-one
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Overview
Description
(E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dec-2-enyl]-6-methoxyphenyl]-3-phenylprop-2-en-1-one is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups, a methoxy group, and a phenylprop-2-en-1-one moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dec-2-enyl]-6-methoxyphenyl]-3-phenylprop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the core structure: The initial step involves the formation of the phenylprop-2-en-1-one core through a Claisen-Schmidt condensation reaction between an appropriate benzaldehyde and acetophenone derivative.
Hydroxylation and methoxylation:
Alkylation: The final step involves the alkylation of the core structure with a suitable alkyl halide to introduce the dec-2-enyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dec-2-enyl]-6-methoxyphenyl]-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to convert the double bonds into single bonds using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of saturated hydrocarbons
Substitution: Formation of substituted phenylprop-2-en-1-one derivatives
Scientific Research Applications
Chemistry
In chemistry, (E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dec-2-enyl]-6-methoxyphenyl]-3-phenylprop-2-en-1-one is used as a precursor for the synthesis of various complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential antioxidant and anti-inflammatory properties. Its ability to scavenge free radicals and inhibit inflammatory pathways makes it a candidate for the development of therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential role in the treatment of various diseases, including cancer and neurodegenerative disorders. Its ability to modulate cellular pathways and molecular targets is of particular interest.
Industry
In the industrial sector, this compound is used in the development of new materials and as an additive in various formulations. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dec-2-enyl]-6-methoxyphenyl]-3-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound exerts its effects through the following mechanisms:
Antioxidant Activity: The hydroxyl groups in the compound can scavenge free radicals, thereby reducing oxidative stress and preventing cellular damage.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Modulation of Cellular Pathways: The compound can modulate various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: Similar in structure due to the presence of a phenyl ring and functional groups, but differs in its iodine substitution.
Vanillin acetate: Shares the methoxy and hydroxyl groups but differs in the overall structure and functional properties.
Uniqueness
(E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dec-2-enyl]-6-methoxyphenyl]-3-phenylprop-2-en-1-one is unique due to its combination of hydroxyl, methoxy, and phenylprop-2-en-1-one moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C32H36O5 |
---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
(E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dec-2-enyl]-6-methoxyphenyl]-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C32H36O5/c1-3-4-5-6-7-8-12-15-26(24-17-19-25(33)20-18-24)30-28(35)22-29(37-2)31(32(30)36)27(34)21-16-23-13-10-9-11-14-23/h9-22,26,33,35-36H,3-8H2,1-2H3/b15-12+,21-16+ |
InChI Key |
HVSDKHNCKUMQKI-DVKSIGJHSA-N |
Isomeric SMILES |
CCCCCCC/C=C/C(C1=CC=C(C=C1)O)C2=C(C(=C(C=C2O)OC)C(=O)/C=C/C3=CC=CC=C3)O |
Canonical SMILES |
CCCCCCCC=CC(C1=CC=C(C=C1)O)C2=C(C(=C(C=C2O)OC)C(=O)C=CC3=CC=CC=C3)O |
Origin of Product |
United States |
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